molecular formula C14H16N2O5 B2913884 Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate CAS No. 224321-90-8

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate

Cat. No.: B2913884
CAS No.: 224321-90-8
M. Wt: 292.291
InChI Key: LCXOHEIXZLJYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ethyl 5,6,7-trimethoxycinnoline-3-carboxylate involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of ethyl 5,6,7-trimethoxycinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate can be compared to other similar compounds, such as indole derivatives and other cinnoline-based compounds. These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5,6,7-trimethoxycinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-5-21-14(17)10-6-8-9(15-16-10)7-11(18-2)13(20-4)12(8)19-3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXOHEIXZLJYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2C=C(C(=C(C2=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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